molecular formula C23H31N5O3 B3015340 9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844837-32-7

9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B3015340
CAS RN: 844837-32-7
M. Wt: 425.533
InChI Key: YHYPVMDCLFYNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine ring and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds had received much interest due to their diverse biological potential .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the condensation of amines with carbonyl compounds . For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the specific substituents attached to the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrimidine derivative will depend on its exact structure. For example, the compound “9-(4-Ethoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4 (1H,3H)-dione” has a molecular formula of C22H29N5O3, an average mass of 411.497 Da, and a mono-isotopic mass of 411.227051 Da .

Scientific Research Applications

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of similar compounds reveals detailed insights into molecular conformations, hydrogen bonding, and crystal packing. For example, the crystal structure of a related compound exhibited diverse conformations due to the presence of three six-membered rings, showcasing the central pyridine ring's slight distortion and adopting a boat conformation. This analysis aids in understanding intermolecular interactions and molecular stability, which are crucial for designing materials with specific properties (Wang et al., 2011).

Molecular Docking and Affinity Studies

Another study focused on the affinity and binding modes of tricyclic pyrimido- and pyrazinoxanthines at human and rat adenosine receptors, which highlighted the significance of structural variations in influencing binding affinities and selectivity towards different receptor subtypes. Such studies are vital for drug discovery, providing a pathway to understanding how molecular modifications affect interaction with biological targets (Szymańska et al., 2016).

Synthesis and Biological Evaluation

Research on the synthesis of novel compounds and evaluation of their biological activities is critical for developing new therapeutic agents. For instance, the synthesis of novel benzodifuranyl and related heterocyclic compounds demonstrated potential anti-inflammatory and analgesic properties. Such compounds were evaluated for their COX-1/COX-2 inhibitory activities, showcasing the importance of chemical synthesis in generating new molecules with desired biological activities (Abu‐Hashem et al., 2020).

Anticancer Potential

Certain synthesized compounds have been evaluated for their anticancer properties. The catalysis by molecular iodine in the synthesis of 1,8-dioxo-octahydroxanthenes, for instance, led to compounds with significant anti-proliferative properties against various cancer cell lines. This highlights the role of synthetic chemistry in discovering new compounds with potential therapeutic applications in oncology (Mulakayala et al., 2012).

Mechanism of Action

Many pyrimidine derivatives exert their biological effects by inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The future directions of research on pyrimidine derivatives will likely involve the design and synthesis of new compounds with improved biological activity and selectivity. These compounds could have potential applications in the treatment of various diseases, including cancer .

properties

IUPAC Name

9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3/c1-6-31-18-9-7-17(8-10-18)27-13-16(4)14-28-19-20(24-22(27)28)25(5)23(30)26(21(19)29)12-11-15(2)3/h7-10,15-16H,6,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYPVMDCLFYNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.